molecular formula C10H11BrClN B1461614 N-(4-bromo-2-chlorobenzyl)cyclopropanamine CAS No. 1157720-31-4

N-(4-bromo-2-chlorobenzyl)cyclopropanamine

Cat. No.: B1461614
CAS No.: 1157720-31-4
M. Wt: 260.56 g/mol
InChI Key: ZDCQCAUJULLMJW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol It is characterized by the presence of a cyclopropane ring attached to a benzylamine moiety substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorobenzyl)cyclopropanamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-chlorobenzyl)cyclopropanamine has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorobenzyl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorobenzyl)cyclopropanamine
  • N-(4-chloro-2-bromobenzyl)cyclopropanamine
  • N-(4-bromo-2-methylbenzyl)cyclopropanamine

Uniqueness

N-(4-bromo-2-chlorobenzyl)cyclopropanamine is unique due to the specific combination of bromine and chlorine substituents on the benzylamine moiety.

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCQCAUJULLMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-chlorobenzyl)cyclopropanamine
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N-(4-bromo-2-chlorobenzyl)cyclopropanamine
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N-(4-bromo-2-chlorobenzyl)cyclopropanamine
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N-(4-bromo-2-chlorobenzyl)cyclopropanamine

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